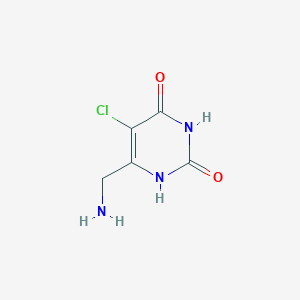

6-Aminomethyl-5-chlorouracil

描述

Contextualization within Pyrimidine (B1678525) Nucleobase Chemistry

The fundamental structure of 6-Aminomethyl-5-chlorouracil is rooted in pyrimidine chemistry. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. wikipedia.org Three of the nucleobases in DNA and RNA—cytosine (C), thymine (B56734) (T), and uracil (B121893) (U)—are pyrimidine derivatives. wikipedia.orgastrochem.org Uracil and thymine are distinguished by the presence of a methyl group at the C5 position in thymine, which is absent in uracil. These bases form hydrogen bonds with their complementary purine (B94841) bases, adenine (B156593) (A) and guanine (B1146940) (G), which is a fundamental principle of the structure and function of nucleic acids. wikipedia.orgwikipedia.org

This compound is a derivative of uracil, featuring a chlorine atom at the 5-position and an aminomethyl group at the 6-position of the pyrimidine ring. ontosight.ai This specific substitution pattern distinguishes it from naturally occurring pyrimidines and is central to its research applications. The presence of the chlorine atom and the aminomethyl group significantly influences the electronic properties and steric profile of the molecule, making it a valuable tool for probing the active sites of enzymes and for serving as a scaffold in the synthesis of more complex molecules. researchgate.netsigmaaldrich.com

Significance of Uracil Derivatives in Chemical Biology and Organic Synthesis

Uracil and its derivatives are considered privileged structures in drug discovery due to their wide range of biological activities and their synthetic accessibility. researchgate.netnih.gov Modifications at various positions of the pyrimidine ring, including N(1), N(3), C(5), and C(6), have led to the development of compounds with diverse pharmacological properties. researchgate.netnih.gov For instance, 5-fluorouracil (B62378) is a well-known anticancer agent. researchgate.netnih.gov

In chemical biology, uracil derivatives are instrumental in studying the mechanisms of enzymes involved in nucleic acid metabolism. ontosight.aiontosight.ai They can act as inhibitors or substrates for these enzymes, providing insights into their function and aiding in the design of new therapeutic agents. ontosight.ai The ability of uracil derivatives to form hydrogen bonds and participate in other non-covalent interactions is crucial for their biological activity and for their use in crystal engineering to create materials with specific properties. rsc.org

In organic synthesis, uracil derivatives serve as versatile building blocks. The reactivity of the different positions on the pyrimidine ring allows for the introduction of a wide variety of functional groups, leading to the creation of extensive libraries of compounds for screening for biological activity. rsc.orgacs.orgacs.org The development of efficient and diverse synthetic strategies for uracil derivatives remains an active area of research. acs.org

Overview of this compound as a Research Target

This compound has emerged as a significant research target primarily due to its potent inhibitory activity against human thymidine (B127349) phosphorylase (TP). researchgate.netsigmaaldrich.com Thymidine phosphorylase is an enzyme that is overexpressed in many solid tumors and is associated with tumor angiogenesis and poor patient prognosis. researchgate.netnih.gov By inhibiting TP, this compound can prevent the degradation of certain chemotherapeutic agents, thereby enhancing their efficacy. researchgate.netsigmaaldrich.com

Research has focused on synthesizing and evaluating novel derivatives of this compound with improved properties, such as increased water solubility and enhanced inhibitory activity. researchgate.netsigmaaldrich.com The introduction of an N-substituted aminomethyl side chain at the 6-position of 5-chlorouracil (B11105) has been a particularly fruitful strategy. researchgate.netsigmaaldrich.com These studies often involve detailed structural analysis, including X-ray crystallography, to understand the structure-activity relationships of these compounds. The continued investigation of this compound and its analogs holds promise for the development of new and more effective cancer therapies.

Structure

2D Structure

3D Structure

属性

分子式 |

C5H6ClN3O2 |

|---|---|

分子量 |

175.57 g/mol |

IUPAC 名称 |

6-(aminomethyl)-5-chloro-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C5H6ClN3O2/c6-3-2(1-7)8-5(11)9-4(3)10/h1,7H2,(H2,8,9,10,11) |

InChI 键 |

LGVURYZFHSQMAZ-UHFFFAOYSA-N |

规范 SMILES |

C(C1=C(C(=O)NC(=O)N1)Cl)N |

产品来源 |

United States |

Synthetic Methodologies and Strategies for 6 Aminomethyl 5 Chlorouracil

Direct Aminomethylation Approaches

Direct methods focus on introducing the aminomethyl group in a single, efficient step from a suitable precursor.

The most direct route to 6-aminomethyl-5-chlorouracil and its N-substituted derivatives involves the nucleophilic substitution of the chlorine atom in 5-chloro-6-chloromethyluracil with ammonia (B1221849) or a primary/secondary amine. conicet.gov.ar This reaction serves as a common method for creating a series of 6-methylene-bridged uracil (B121893) derivatives. researchgate.netsigmaaldrich.com

The synthesis is typically accomplished by reacting 5-chloro-6-chloromethyluracil with the desired amine. conicet.gov.ar A wide array of amines has been successfully used in this reaction, including acyclic and cyclic amines, diamines, and amino alcohols. conicet.gov.ar The reaction conditions can be varied, with many of the syntheses being carried out in water as the solvent. conicet.gov.ar The yields for these reactions are reported to be highly variable, ranging from as low as 1% to as high as 93%, indicating that the nature of the amine substrate significantly influences the reaction efficiency. conicet.gov.ar For instance, the introduction of an N-substituted aminomethyl side chain at the 6-position of 5-chlorouracil (B11105) has been shown to improve properties like water solubility. sigmaaldrich.com

From this compound, further derivatives can be synthesized. For example, a series of guanidine (B92328), amidino, and thioureido derivatives have been prepared under various conditions. conicet.gov.ar

To enhance reaction rates and often improve yields, microwave-assisted synthesis has been applied to the preparation of this compound derivatives. conicet.gov.arresearchgate.net This technique offers several advantages over conventional heating methods, including rapid and immediate heating, which can significantly shorten reaction times. oatext.com

Researchers have successfully synthesized 5-chloro-6-substituted-uracil derivatives using microwave-assisted protocols. conicet.gov.arresearchgate.net In one approach, the reaction between 5-chloro-6-chloromethyluracil and various amines was carried out in methanol (B129727) under microwave irradiation. conicet.gov.ar This method provides a "green chemistry" protocol, particularly when water is used as the solvent, for the efficient amination of the 6-chloromethyl group in the purine (B94841) structure. mendeley.com The use of microwave irradiation can lead to high yields and pure products, sometimes completing the reaction in just a few minutes. researchgate.net

Multi-step Synthetic Pathways to this compound

When direct approaches are not feasible or when specific precursors are required, multi-step pathways are employed. These routes involve the initial preparation of key uracil intermediates followed by their conversion to the final product.

The synthesis of this compound is contingent on the availability of key halogenated uracil precursors.

6-(Chloromethyl)uracil (B101096) : This intermediate is the direct precursor needed for the chlorination at the C5 position. It can be used in the synthesis of various derivatives, including pteridine (B1203161) compounds and potential inhibitors of thymidine (B127349) phosphorylase. sigmaaldrich.com

5-Chloro-6-chloromethyluracil : This crucial intermediate is most commonly prepared by the chlorination of 6-(chloromethyl)uracil. researchgate.net The reaction is typically performed using sulfuryl chloride in acetic acid, affording the desired product in high yield (e.g., 83%). researchgate.netsigmaaldrich.comamerigoscientific.combiocompare.com In some contexts, this intermediate is generated via a more extended, four-step reaction sequence. nih.gov

The synthesis of complex uracil derivatives often necessitates strategic functional group interconversions (FGIs) and the use of protecting groups to ensure selectivity.

Functional Group Interconversions (FGI) : FGI is the process of converting one functional group into another. imperial.ac.uk In the context of uracil synthesis, a key FGI is the conversion of a hydroxymethyl group to a chloromethyl group. For example, 5-hydroxymethyluracil (B14597) can be treated with thionyl chloride to produce 5-chloromethyluracil. sci-hub.se Similarly, the conversion of the chloromethyl group at the C6 position to an aminomethyl group via reaction with amines is a critical FGI in the final step of the direct synthesis of the title compound. conicet.gov.ar Other FGIs can involve oxidation, reduction, or substitution reactions to build the desired molecular framework. imperial.ac.ukub.edu

Protective Group Strategies : To achieve regioselectivity, especially when multiple reactive sites are present, protecting groups are employed. researchgate.net In uracil chemistry, the N1 and N3 positions of the pyrimidine (B1678525) ring are often protected to direct reactions to other parts of the molecule. researchgate.net Groups such as Boc (tert-butyloxycarbonyl), benzyl, and SEM (2-(trimethylsilyl)ethoxymethyl) are commonly used. researchgate.net The Boc group, for instance, has been shown to be stable under various nucleophilic and basic conditions but can be removed cleanly. researchgate.netacs.orgacs.org In the synthesis of a diamine derivative of this compound, a Boc-protected amine was used as the starting material to ensure that only one amino group reacted with the 5-chloro-6-chloromethyluracil. conicet.gov.ar The choice of protecting group is critical and must be stable to the reaction conditions while being easily removable later in the synthesis. numberanalytics.com

Advanced Synthetic Techniques in Uracil Derivatization

Beyond classical methods, advanced synthetic techniques are continuously being developed to functionalize the uracil ring with greater efficiency and novelty. While not all are directly applied to the synthesis of this compound, they represent the cutting edge of uracil chemistry.

Palladium-Catalyzed Cross-Coupling : Reactions such as the Heck, Stille, and Sonogashira couplings are powerful tools for forming new carbon-carbon bonds, typically at the 5-position of the uracil ring. mdpi.com

Halogen-Magnesium Exchange : This method allows for the functionalization of unprotected uracil derivatives. For example, treating 5-iodouracil (B140508) or 6-iodouracil (B1202057) with a Grignard reagent can generate a magnesiated intermediate that reacts with various electrophiles to introduce new functional groups selectively. acs.org This technique has been used to synthesize precursors for pharmaceutically relevant compounds. acs.org

"Uracilyne" Chemistry : A novel approach involves the generation of a highly reactive "uracilyne" intermediate (a heteroaryne analog of uracil) from a uracil-iodonium(III) salt. digitellinc.com This reactive species can then undergo cycloaddition reactions to create complex, functionalized uracil derivatives. digitellinc.com

Diversity-Oriented Synthesis : Strategies have been developed for the divergent synthesis of uracil derivatives from simple acyclic precursors. acs.org For example, 5-sulfonyl-substituted uracils have been synthesized by building the pyrimidine ring from acyclic components, a method that avoids issues like N-oxide formation that can occur when modifying a pre-existing uracil ring. acs.org

These advanced methods expand the toolkit available to chemists for creating novel uracil derivatives with diverse structures and potential applications. tandfonline.com

Palladium-Catalyzed Coupling Reactions in Uracil Synthesis

Palladium-catalyzed reactions are a cornerstone in the synthesis of complex organic molecules, and their application to uracil and its derivatives is well-documented. thieme-connect.comacs.orgnih.gov These reactions facilitate the formation of carbon-carbon and carbon-heteroatom bonds, which are essential for the structural diversity of uracil-based compounds.

Various palladium-catalyzed coupling reactions have been employed in the modification of the uracil scaffold. mdpi.com These include, but are not limited to, Sonogashira, Stille, and Heck reactions. thieme-connect.com For instance, the Sonogashira coupling has been utilized to prepare 5-alkynyl derivatives of uracil, while the Stille coupling has been used for obtaining 5-alkenyl derivatives. thieme-connect.com Direct arylation of 5-halouracils with arenes and heteroarenes can be achieved using a palladium catalyst, offering a route to 5-arylated uracil analogues. acs.org This method avoids the need for pre-functionalized coupling partners like arylboronic acids or stannanes. acs.org

The following table summarizes key palladium-catalyzed reactions used in uracil synthesis:

| Coupling Reaction | Reactants | Catalyst System | Product Type | Reference |

| Sonogashira | 5-halouracil, terminal alkyne | Palladium catalyst, copper co-catalyst | 5-alkynyluracil | thieme-connect.com |

| Stille | 5-halouracil, organostannane | Palladium catalyst | 5-alkenyluracil | thieme-connect.com |

| Heck | 5-halouracil, alkene | Palladium catalyst | (E)-5-alkenyluracil | thieme-connect.com |

| Direct Arylation | 5-halouracil, arene/heteroarene | Pd(OAc)₂, TBAF or Cs₂CO₃/PivOH | 5-aryluracil | acs.org |

Table 1: Examples of Palladium-Catalyzed Coupling Reactions in Uracil Synthesis

Research has shown that the choice of catalyst, ligands, and reaction conditions is crucial for the success of these coupling reactions. acs.org For example, in the direct arylation of 1-N-benzyl-5-iodouracil, the use of TBAF in DMF was found to promote the reaction without the need for additional ligands. acs.org

Solid-Phase Organic Synthesis Applications for Uracil Scaffolds

Solid-phase organic synthesis (SPOS) has emerged as a powerful technique for the preparation of libraries of organic compounds, including uracil derivatives. researchgate.netresearchgate.netwiley.com This methodology involves attaching a substrate to a solid support, carrying out a series of reactions, and then cleaving the final product from the support. wiley.com SPOS offers several advantages, such as simplified purification procedures and the potential for automation and combinatorial synthesis. researchgate.net

The application of SPOS to uracil scaffolds has enabled the synthesis of diverse libraries of substituted uracils. researchgate.net For example, a method for the solid-phase synthesis of substituted uracils has been developed using an Oxone® cleavage methodology. researchgate.net The uracil scaffold can be attached to the solid support through various linkers, often targeting the nitrogen atoms of the uracil ring. nih.gov

A general workflow for the solid-phase synthesis of uracil derivatives can be summarized as follows:

| Step | Description |

| 1. Attachment | The uracil scaffold is attached to a solid support via a suitable linker. |

| 2. Synthesis | A series of chemical transformations are performed on the resin-bound uracil. |

| 3. Cleavage | The final uracil derivative is cleaved from the solid support. |

| 4. Purification | The product is purified from any residual reagents or by-products. |

Table 2: General Workflow for Solid-Phase Synthesis of Uracil Derivatives

The choice of solid support, linker, and cleavage strategy are critical parameters that must be optimized for a successful solid-phase synthesis. wiley.com

Chemo- and Regioselective Synthesis Considerations in Uracil Chemistry

The uracil ring possesses multiple reactive sites, making chemo- and regioselectivity key challenges in its functionalization. nih.govresearchgate.netrsc.org Selective modification at specific positions of the uracil core is essential for synthesizing target molecules with desired biological activities.

One approach to achieving regioselectivity involves the use of protecting groups to block certain reactive sites while allowing others to react. Another strategy is to exploit the inherent reactivity differences of the various positions on the uracil ring. For instance, a novel route for the synthesis of 4,5-difunctionalized uracils has been developed using a chemo- and regioselective bromine/magnesium exchange reaction on 5-bromo-4-halogeno-2,6-dimethoxypyrimidines. nih.govresearchgate.net

The synthesis of this compound itself involves the regioselective introduction of a chloromethyl group at the 6-position of 5-chlorouracil, which is then displaced by an amine. researchgate.netconicet.gov.ar The reaction of 5-halo-6-chloromethyluracils with various amines has been shown to produce a range of 6-aminomethyluracil derivatives. conicet.gov.ar

Enzymatic catalysis has also been employed to achieve high regioselectivity in the modification of uracil derivatives. nih.gov For example, lipases have been used for the regioselective esterification of uridine, demonstrating excellent selectivity for the primary alcohol. nih.gov

Chemical Reactivity and Derivatization Studies of 6 Aminomethyl 5 Chlorouracil

Nucleophilic Substitution Reactions

The chemical behavior of 6-aminomethyl-5-chlorouracil is characterized by the reactivity of its key functional groups: the chlorine atom at the C5 position and the aminomethyl group at the C6 position. These sites are susceptible to nucleophilic attack, allowing for a variety of structural modifications.

| Position | Functional Group | Type of Reaction | Key Factors |

| C5 | Chlorine | Nucleophilic Substitution | Electron-withdrawing nature of chlorine enhances reactivity. |

The aminomethyl group at the C6 position is a versatile handle for derivatization. The primary amine is nucleophilic and can react with various electrophiles. This reactivity has been exploited to synthesize a wide array of derivatives. For instance, the aminomethyl group can be acylated and subsequently cyclized to form fused heterocyclic systems. researchgate.net It is also the key site for the synthesis of guanidine (B92328), amidino, and thioureido derivatives through reactions with appropriate reagents like S-methylisothiourea or isothiocyanates. google.comconicet.gov.arelectronicsandbooks.com The reaction of 6-aminomethyluracil hydrochloride with certain reagents has been shown to yield diamides, which in some cases, resist further cyclization, highlighting the specific conditions required for certain transformations. nih.gov

| Position | Functional Group | Type of Reaction | Resulting Derivatives |

| C6 | Aminomethyl | Nucleophilic Addition/Substitution | Acylated intermediates, Guanidines, Amidines, Thioureas. researchgate.netgoogle.comconicet.gov.ar |

Cyclization and Heterocyclic Annulation Reactions

The strategic placement of reactive groups in this compound makes it a valuable precursor for constructing more complex, fused heterocyclic structures. These reactions are fundamental in creating novel chemical scaffolds with potential pharmacological relevance. derpharmachemica.comnih.gov

6-Substituted aminouracils are important building blocks for the synthesis of fused pyrimidine (B1678525) systems, which are core structures in many biologically active compounds. derpharmachemica.comnih.gov Two complementary procedures starting from 6-aminomethyluracil have been utilized to prepare imidazo[1,5-c]pyrimidines. researchgate.net In one method, the 6-aminomethyluracil is first acylated and then treated with a dehydrating agent like phosphorus oxychloride to induce cyclodehydration, yielding substituted imidazo[1,5-c]pyrimidines. researchgate.net Similarly, other 6-aminouracil (B15529) derivatives can undergo condensation reactions with various reagents to form fused systems like pyrimido[4,5-b]quinolines and pyrimido[5,4-d]pyrimidines. researchgate.netresearchgate.net These annulation reactions significantly expand the chemical diversity accessible from simple uracil (B121893) precursors.

| Starting Material | Reaction Type | Reagents | Fused System Formed |

| 6-Aminomethyluracil | Acylation, Cyclodehydration | Acylating agents, Phosphorus oxychloride | Imidazo[1,5-c]pyrimidine researchgate.net |

| 6-Aminouracil Derivatives | Condensation/Cyclization | Urea (B33335), 2-Fluorobenzaldehydes | Pyrimido[5,4-d]pyrimidine, Pyrimido[4,5-b]quinoline researchgate.netresearchgate.net |

The primary amine of the 6-aminomethyl group readily reacts to form guanidine, amidino, and thioureido derivatives. conicet.gov.arelectronicsandbooks.com A series of these compounds have been synthesized directly from this compound. conicet.gov.ar The synthesis of (5-chlorouracil-6-ylmethyl)guanidine is achieved by reacting this compound with a guanylating agent such as S,S'-dimethyl-N-cyanodithioiminocarbonate followed by further steps. google.com Thioureido derivatives, for example, N-methyl-N'-(5-chlorouracil-6-yl-methyl)thiourea, can be prepared by reacting the aminomethyl compound with an appropriate isothiocyanate, such as methyl isothiocyanate. google.com These reactions provide a straightforward route to introduce functionalities known to be important for biological interactions. rsc.orgmdpi.com

| Derivative | Reagent Example | Reaction Conditions |

| Guanidine | S-methylisothiourea, S,S'-dimethyl-N-cyanodithioiminocarbonate | Heating in a solvent like N,N-dimethylformamide. google.comconicet.gov.ar |

| Amidino | Not specified | Reaction with appropriate precursors. conicet.gov.ar |

| Thioureido | Methyl isothiocyanate | Heating in a solvent like N,N-dimethylformamide. google.com |

Oxidation and Reduction Pathways of the Uracil Core and Side Chains

The uracil ring and its side chains can undergo both oxidation and reduction, leading to a variety of transformed products. numberanalytics.comwikipedia.org The stability of the uracil tautomers can be significantly influenced by oxidation or reduction. mdpi.com

Oxidative degradation of the uracil core can occur in the presence of oxidizing agents like hydrogen peroxide, potentially yielding products such as barbituric acid or, under different conditions, urea and maleic acid. numberanalytics.comwikipedia.org More selective oxidation of uracil derivatives can lead to the formation of 5,6-oxiranyl-5,6-dihydrouracils. researchgate.net The side chains are also susceptible to redox reactions. The aminomethyl group can participate in oxidation processes under suitable conditions. smolecule.com While not specifically detailed for this compound, related 6-(chloromethyl)uracil (B101096) can be oxidized to form 6-formyluracil or 6-carboxyuracil, or reduced to yield 6-methyluracil (B20015) derivatives. Reduction of the uracil ring itself typically results in the formation of dihydrouracil. numberanalytics.com

| Reaction Type | Affected Part of Molecule | Potential Products |

| Oxidation | Uracil Core | Barbituric acid, 5,6-Oxiranyl-5,6-dihydrouracil, Urea, Maleic acid. numberanalytics.comwikipedia.orgresearchgate.net |

| Oxidation | Side Chain | 6-Formyluracil, 6-Carboxyuracil (by analogy). |

| Reduction | Uracil Core | Dihydrouracil. numberanalytics.com |

| Reduction | Side Chain | 6-Methyluracil (by analogy). |

Investigation of Chemical Stability and Degradation Mechanisms

The chemical stability of this compound is a critical factor influencing its storage, handling, and reactivity in various chemical environments. The molecule's structure, featuring a substituted pyrimidine ring, contains several reactive sites that are susceptible to degradation under specific conditions. The primary points of reactivity include the chloro group at the 5-position, the aminomethyl side chain at the 6-position, and the uracil ring itself.

Research into the compound's stability is often linked to its synthesis and derivatization, where its reactivity informs potential degradation pathways. The electronegative chlorine atom at the C5 position significantly influences the electronic properties of the pyrimidine ring by withdrawing electron density. nih.gov This electronic effect makes the C6 position, where the aminomethyl group is attached, susceptible to nucleophilic attack, a key step in both its synthesis and potential degradation.

Studies on related compounds, such as 5-chlorouracil (B11105), show that halogen substitution at the 5-position can substantially alter the chemical properties of the nucleobase. nih.gov While stable under many conditions, the aminomethyl and chloro substituents on the uracil ring are the most likely sites for chemical transformation.

Storage and Thermal Stability

The recommended storage conditions for this compound provide direct insight into its limited long-term stability at ambient temperatures. To prevent degradation, it is advised that solutions of the compound be stored in aliquots to avoid repeated freeze-thaw cycles. glpbio.com This suggests that temperature fluctuations can promote degradation. For practical use in research, heating to 37°C in an ultrasonic bath is sometimes employed to increase solubility, indicating short-term stability at this temperature. glpbio.com

| Condition | Recommended Duration | Notes |

| Storage at -80°C | Up to 6 months | Recommended for long-term preservation of stock solutions. glpbio.com |

| Storage at -20°C | Up to 1 month | Suitable for short-term storage. glpbio.com |

| Repeated Freeze-Thaw Cycles | To be avoided | Can lead to product failure and degradation. glpbio.com |

| Heating to 37°C | Short periods | Used to aid dissolution before immediate use. glpbio.com |

This table summarizes the recommended storage conditions for this compound solutions to maintain chemical integrity.

Potential Degradation Pathways

Several chemical degradation mechanisms can be postulated based on the known reactivity of the this compound structure and related uracil derivatives. These pathways primarily involve the reactive substituents on the pyrimidine ring.

Nucleophilic Substitution: The chlorine atom at the C5 position is a leaving group and can be displaced by various nucleophiles. This reaction is a common strategy for synthesizing new derivatives but also represents a primary degradation pathway if the compound is exposed to nucleophilic reagents or solvents.

Oxidation: The amino groups, both in the side chain and potentially on the ring if tautomerization occurs, are susceptible to oxidation under appropriate conditions. Oxidative degradation could lead to the formation of various byproducts, altering the compound's structure and properties.

Reactions at the Aminomethyl Group: The primary amine of the aminomethyl side chain is a reactive site. For instance, it can react with compounds like S-methylisothiourea to form guanidine derivatives. conicet.gov.ar This reactivity implies that the aminomethyl group could be a point of degradation through reactions with aldehydes, ketones, or other electrophiles present in a solution.

The table below outlines the principal reactive sites and the corresponding potential degradation reactions.

| Reactive Site | Potential Degradation Reaction | Description |

| C5-Chloro Group | Nucleophilic Substitution | The chlorine atom is displaced by a nucleophile, leading to a new C5-substituted uracil derivative. |

| C6-Aminomethyl Group | Reaction with Electrophiles | The primary amine can react with various electrophilic species, leading to modification of the side chain. conicet.gov.ar |

| Amino Groups | Oxidation | The nitrogen-containing functional groups can be oxidized, potentially leading to ring-opening or side-chain cleavage. |

This table details the key reactive sites on the this compound molecule and the types of degradation reactions they may undergo.

Computational Chemistry and Molecular Modeling Studies of 6 Aminomethyl 5 Chlorouracil

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Instead of calculating the complex wavefunction of a many-electron system, DFT focuses on the electron density, which simplifies the calculation. A DFT analysis of 6-Aminomethyl-5-chlorouracil would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms.

From this optimized structure, various electronic properties can be determined. For instance, the distribution of electron density reveals the molecule's polarity and can be visualized using a Molecular Electrostatic Potential (MEP) map. MEP maps use a color scale to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). In a study of the related molecule 5-chlorouracil (B11105), DFT calculations were used to analyze its structure, charge distribution, and reactivity. researchgate.netbldpharm.com Such an analysis for this compound would elucidate how the addition of the aminomethyl group at the C6 position influences the electronic properties of the pyrimidine (B1678525) ring compared to its parent compounds.

Global reactivity descriptors, such as chemical hardness, softness, electronegativity, and chemical potential, can also be calculated from DFT results. These descriptors provide quantitative measures of the molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.

The energies of the HOMO and LUMO and the gap between them (the HOMO-LUMO gap) are critical indicators of a molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netbldpharm.com For this compound, an FMO analysis would map the spatial distribution of the HOMO and LUMO. This would reveal which parts of the molecule are most involved in electron donation and acceptance, providing insight into its reactive sites. For example, analysis of 5-chlorouracil has shown how the halogen substituent influences the energy and distribution of these orbitals. researchgate.net A similar study on the target molecule would clarify the electronic influence of both the chloro and aminomethyl substituents.

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, which corresponds closely to the familiar Lewis structure representation.

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. These spectra are unique for each molecule and serve as a "fingerprint," allowing for its identification and structural characterization.

Using DFT calculations, the harmonic vibrational frequencies of this compound could be computed. The results would provide a theoretical spectrum, detailing the frequency and intensity of each vibrational mode (e.g., stretching, bending, and torsional motions of the chemical bonds). These theoretical spectra can be compared with experimentally recorded IR and Raman spectra. Such a comparison is crucial for the accurate assignment of the experimental bands to specific molecular vibrations. Theoretical studies on 5-chlorouracil have demonstrated good agreement between DFT-calculated and experimental vibrational spectra, aiding in the definitive assignment of its vibrational modes. researchgate.net A similar correlative study for this compound would confirm its molecular structure and provide a detailed understanding of its intramolecular dynamics.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. It is a critical tool in drug discovery for understanding how a potential drug molecule might interact with its biological target.

Thymidine (B127349) phosphorylase (TP) is an enzyme involved in pyrimidine metabolism and is a well-known target for cancer therapy due to its role in angiogenesis. Several uracil (B121893) derivatives are known to be inhibitors of this enzyme. A molecular docking study of this compound with human thymidine phosphorylase would provide valuable insights into its potential as a TP inhibitor.

The analysis would begin by placing the this compound molecule into the active site of the TP enzyme's crystal structure. Docking algorithms would then explore various possible binding poses, rotations, and conformations of the ligand within the active site. These poses would be scored based on a function that estimates the binding affinity (e.g., in kcal/mol).

The primary output of the docking simulation is the predicted binding mode, which details the specific interactions between the ligand and the amino acid residues of the enzyme's active site. This includes identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex. Studies on other 5- and 6-substituted uracil derivatives have identified the critical interactions necessary for potent TP inhibition. A binding mode analysis for this compound would reveal whether it can form similar favorable interactions, helping to rationalize its inhibitory activity and providing a basis for the design of new, more potent analogues.

Prediction of Binding Affinities and Energetics

Computational chemistry plays a pivotal role in modern drug discovery by predicting the binding affinities and energetics between a small molecule, such as this compound, and its potential biological targets. These in silico methods provide valuable insights into the molecular interactions driving complex formation, thereby guiding the design and optimization of novel therapeutic agents. The prediction of binding affinity typically involves a combination of molecular docking and more rigorous methods like molecular dynamics (MD) simulations and free energy calculations.

Molecular docking is a primary tool used to predict the preferred orientation of a ligand when bound to a receptor. This technique computationally samples a vast number of possible conformations and orientations of the ligand within the binding site of a protein. Scoring functions are then employed to estimate the binding affinity for each pose, ranking them to identify the most likely binding mode. For a molecule like this compound, docking studies would explore how the aminomethyl and chloro substituents influence its interaction with the amino acid residues of a target protein. The hydrogen-bonding potential of the uracil ring and the aminomethyl group, along with the halogen interactions involving the chlorine atom, are critical determinants of its binding orientation and affinity.

While specific docking studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on similar uracil derivatives. For instance, in silico studies of uracil derivatives as potential enzyme inhibitors have demonstrated the utility of docking in elucidating binding modes. researchgate.netnih.gov The predicted binding energy from such studies can provide a preliminary assessment of the compound's potential efficacy.

For a more accurate prediction of binding energetics, MD simulations are often employed. These simulations model the atomic-level movements of the ligand-protein complex over time, providing a dynamic picture of the binding event. From these simulations, the binding free energy can be calculated using methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP). These calculations offer a more quantitative measure of binding affinity by considering entropic and solvent effects, which are often simplified in standard docking calculations.

The following table illustrates a hypothetical breakdown of energetic contributions to the binding of a uracil derivative, as might be determined from a computational study.

| Energy Component | Predicted Value (kcal/mol) | Description |

|---|---|---|

| Van der Waals Energy | -45.2 | Favorable interactions from non-polar contacts. |

| Electrostatic Energy | -28.7 | Favorable interactions from hydrogen bonds and charge-charge interactions. |

| Polar Solvation Energy | +35.5 | Unfavorable energy required to desolvate polar groups upon binding. |

| Non-polar Solvation Energy | -5.1 | Favorable energy from the hydrophobic effect. |

| Total Binding Free Energy | -43.5 | Overall predicted binding affinity. |

Conformational Analysis and Tautomeric Equilibria Studies

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the existence of different tautomeric forms. Computational methods are indispensable for exploring the conformational landscape and tautomeric equilibria of molecules like this compound.

Conformational analysis involves identifying the stable spatial arrangements of a molecule, known as conformers, and determining their relative energies. For this compound, the primary focus of conformational analysis would be the rotation around the single bonds, particularly the bond connecting the aminomethyl group to the uracil ring. Different orientations of this side chain can significantly impact how the molecule fits into a biological receptor. Computational techniques such as systematic or stochastic conformational searches, followed by energy minimization using quantum mechanics (QM) or molecular mechanics (MM) methods, are used to identify low-energy conformers.

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. Uracil and its derivatives are known to exhibit lactam-lactim tautomerism. The canonical and most stable form of uracil is the diketo (lactam) form. However, enol (lactim) tautomers can also exist and may play a role in biological recognition and mutagenesis. acs.orgnih.gov

For this compound, several tautomeric forms are possible. The relative stability of these tautomers can be predicted using high-level quantum chemical calculations. These calculations typically involve geometry optimization of each tautomer followed by the computation of their electronic energies and thermodynamic properties. The inclusion of solvent effects, often through continuum solvent models, is crucial as the tautomeric equilibrium can be highly sensitive to the polarity of the environment.

A computational study on 5- and 6-substituted nitro and amino derivatives of uracil has shown that substitution can influence tautomeric preferences. nih.gov While substitution or solvation did not drastically change the tautomeric preferences of uracil in that study, the formation of strong intramolecular hydrogen bonds in certain derivatives could stabilize otherwise less favorable tautomers. nih.gov In the case of this compound, the aminomethyl group could potentially engage in intramolecular hydrogen bonding with adjacent atoms, thereby influencing the tautomeric equilibrium.

The following table summarizes the likely principal tautomeric forms of the uracil ring in this compound and their general relative stabilities based on computational studies of uracil and its derivatives. nih.govjocpr.com

| Tautomeric Form | Description | Expected Relative Stability |

|---|---|---|

| Diketone (Lactam) | The canonical form with carbonyl groups at C2 and C4. | Most stable |

| 4-Hydroxy-2-keto (Lactim) | An enol form with a hydroxyl group at C4. | Less stable |

| 2-Hydroxy-4-keto (Lactim) | An enol form with a hydroxyl group at C2. | Less stable |

| 2,4-Dihydroxy (Di-lactim) | The fully enolized form with hydroxyl groups at C2 and C4. | Least stable |

In Silico Prediction of Chemical Reactivity and Reaction Pathways

In silico methods are powerful tools for predicting the chemical reactivity of molecules and elucidating potential reaction pathways. For this compound, computational studies can provide insights into its electronic structure, which governs its reactivity towards electrophiles and nucleophiles, as well as its susceptibility to metabolic transformations.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the reactivity of molecules. By calculating various molecular properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO), one can predict the most likely sites for chemical reactions.

The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. For this compound, the oxygen atoms of the carbonyl groups and the nitrogen atoms of the uracil ring are expected to be regions of negative potential, making them potential sites for interaction with electrophiles. The hydrogen atoms of the amino group and the N-H protons of the uracil ring would exhibit positive potential.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also key indicators of chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. A small HOMO-LUMO energy gap generally implies higher reactivity. The spatial distribution of these orbitals indicates the regions of the molecule that are most likely to participate in electron donation and acceptance.

The following table presents a hypothetical summary of calculated reactivity descriptors for a substituted uracil, illustrating the type of data that can be obtained from in silico studies.

| Reactivity Descriptor | Predicted Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the molecule's electron-donating capacity. |

| LUMO Energy | -1.2 eV | Indicates the molecule's electron-accepting capacity. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the molecule's chemical stability and reactivity. |

| Dipole Moment | 3.8 D | Measures the overall polarity of the molecule. |

Furthermore, computational methods can be used to model potential reaction pathways, such as metabolic transformations. By calculating the activation energies for various possible reactions, it is possible to predict the most likely metabolites of this compound.

Advanced Analytical Characterization Techniques for 6 Aminomethyl 5 Chlorouracil and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone in the chemical analysis of 6-Aminomethyl-5-chlorouracil, providing detailed insights into its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. These include signals for the protons of the aminomethyl group (-CH₂-NH₂), the imino protons of the uracil (B121893) ring (N1-H and N3-H), and the amino protons. The chemical shifts (δ) of these signals are influenced by the electron-withdrawing effects of the adjacent chlorine atom and carbonyl groups.

Table 1: Representative ¹H and ¹³C NMR Data for Related Uracil Derivatives

This table presents data for compounds structurally related to this compound to illustrate typical chemical shifts. The data is not for this compound itself.

| Compound Name | Nucleus | Chemical Shift (δ, ppm) and Description | Source |

| 6-Ethyluracil | ¹H | 1.103 (t, 3H, CH₃), 2.306 (quin, 2H, CH₂), 5.327 (s, 1H, C(5)H), 10.826 (s, 1H, N(1)H), 10.913 (s, 1H, N(3)H) | jppres.com |

| ¹³C | 11.48 (CH₃), 24.96 (CH₂), 97.00 (C5), 151.63 (C2), 157.87 (C6), 164.25 (C4) | jppres.com | |

| 1-Benzyl-6-chlorouracil | ¹H | 11.76 (s, 1H, NH), 7.34–7.23 (m, 5H, aromatic), 5.99 (s, 1H, C(5)H), 5.12 (s, 2H, CH₂) | researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a compound is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of its molecular structure.

For this compound, the IR spectrum would be expected to display several key absorption bands. The presence of the amino (-NH₂) and imino (-NH-) groups would be indicated by stretching vibrations in the region of 3200-3500 cm⁻¹. The two carbonyl groups (C=O) of the uracil ring would produce strong, characteristic absorption bands typically between 1650 and 1750 cm⁻¹. Other important vibrations would include C-N stretching, C-Cl stretching (usually found in the fingerprint region below 800 cm⁻¹), and N-H bending.

Experimental data for related compounds, such as 5-phenylazo-6-aminouracil and 5-chlorouracil (B11105), confirm these assignments. researchgate.netresearchgate.netnih.gov For example, the IR spectrum of 5-(3-chlorophenylazo)-6-aminouracil shows characteristic -NH stretches at 3454 cm⁻¹ and C=O absorption around 1740 cm⁻¹. researchgate.net

Table 2: Expected IR Absorption Bands for this compound

This table lists the functional groups of the target compound and their generally accepted IR frequency ranges.

| Functional Group | Type of Vibration | Expected Frequency Range (cm⁻¹) |

| Amine/Imine (N-H) | Stretch | 3200 - 3500 |

| Carbonyl (C=O) | Stretch | 1650 - 1750 |

| Alkene (C=C) | Stretch | 1600 - 1680 |

| Amine (N-H) | Bend | 1550 - 1650 |

| C-N | Stretch | 1000 - 1350 |

| C-Cl | Stretch | 600 - 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of this compound with high accuracy and for obtaining structural information from its fragmentation patterns.

The molecular formula of this compound is C₅H₆ClN₃O₂. Its monoisotopic mass can be calculated precisely, and the mass spectrometer would detect this as the molecular ion peak (M⁺) or, more commonly, a protonated molecule [M+H]⁺ in techniques like electrospray ionization (ESI). The presence of a chlorine atom is readily identifiable from the isotopic pattern of the molecular ion peak, where the ratio of the M⁺ peak to the [M+2]⁺ peak would be approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the compound by measuring its mass to several decimal places. Fragmentation analysis (MS/MS) can provide further structural confirmation by showing the loss of specific fragments, such as the aminomethyl group or carbon monoxide, from the parent ion.

Table 3: Calculated Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₅H₆ClN₃O₂ |

| Average Molecular Weight | 175.57 g/mol |

| Monoisotopic Mass | 175.01485 g/mol |

| Expected [M+H]⁺ (³⁵Cl) | 176.02268 m/z |

| Expected [M+H]⁺ (³⁷Cl) | 178.01973 m/z |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic and conjugated systems like the uracil ring in this compound, this technique provides information about the electronic structure.

The uracil ring contains π-electrons that can undergo π → π* transitions upon absorbing UV light. The position of the maximum absorbance (λmax) is sensitive to the substituents on the ring. The presence of the amino group (an auxochrome) and the chlorine atom can cause shifts in the λmax compared to unsubstituted uracil. UV-Vis spectroscopy is often used to monitor reactions involving the uracil ring and for quantitative analysis based on the Beer-Lambert law. For example, studies on 5-phenylazo-6-aminouracil dyes show strong absorption in the visible region due to the extended conjugated system, with λmax values dependent on the solvent and substituents. researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is essential for separating this compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is the primary chromatographic method for both the analysis and purification of this compound and its derivatives. Its high resolution, sensitivity, and applicability to non-volatile compounds make it ideal for this purpose.

For analytical purposes, reversed-phase HPLC (RP-HPLC) is typically employed. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, often a mixture of water or buffer and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). Due to its polar nature, this compound would likely elute relatively quickly under standard RP-HPLC conditions. The method's parameters, including the mobile phase composition, pH, and flow rate, can be optimized to achieve a sharp, symmetrical peak with a reproducible retention time, allowing for accurate purity determination. Detection is commonly performed using a UV detector set at the compound's λmax.

For isolation, preparative HPLC can be used. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger quantities of material, enabling the isolation of highly pure this compound for further use. Studies on related 6-substituted uracils have successfully used RP-HPLC with a C18 column and a water/acetonitrile mobile phase for purity analysis. jppres.com

Table 4: Representative HPLC Conditions for Analysis of Uracil Derivatives

| Parameter | Description | Source |

| System | Waters® Breeze™ HPLC | jppres.com |

| Column | Zorbax RX-C18 (250 × 4.6 mm, 5 μm) | jppres.com |

| Mobile Phase | Acetonitrile / Water | jppres.com |

| Flow Rate | 1 mL/min | jppres.com |

| Detection | UV at 215 nm | jppres.com |

X-ray Crystallography for Solid-State Structure Determination

No published studies containing the single-crystal X-ray diffraction data for this compound were identified. This information is necessary to determine key structural features such as:

Crystal system

Space group

Unit cell dimensions

Molecular conformation

Intermolecular interactions (e.g., hydrogen bonding)

Without experimental crystallographic data, a definitive analysis of the solid-state structure of this specific compound cannot be provided.

Thermal Analysis (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) for Phase Behavior and Stability

There is no available data from Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) for this compound. Such analyses would provide critical information regarding its thermal properties, including:

Melting point and enthalpy of fusion: To determine the temperature at which the substance transitions from solid to liquid and the energy required for this phase change.

Crystalline phase transitions: To identify any changes in the crystal structure upon heating or cooling.

Thermal stability and decomposition: To establish the temperature range in which the compound is stable and the profile of its decomposition, including the temperatures of onset and maximum weight loss.

Due to the absence of this specific experimental data in the public domain, a detailed discussion on the phase behavior and stability of this compound cannot be constructed.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 6-aminomethyl-5-chlorouracil, and how do reaction conditions influence yield?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, chloroacetyl chloride reacts with 6-aminouracil under basic conditions (e.g., anhydrous K₂CO₃) in DMF at room temperature to form intermediates, which are further functionalized . Yield optimization involves adjusting reaction time (e.g., 24 hours for complete conversion), solvent polarity, and stoichiometric ratios. Monitoring via TLC and purification by recrystallization (e.g., DMF/H₂O) are critical steps .

Q. How are spectroscopic techniques (e.g., ¹H NMR, IR) used to confirm the structure of this compound derivatives?

- Methodological Answer :

- ¹H NMR : Deuterium oxide-exchangeable singlets (δ ~6.14–11.92 ppm) confirm NH protons in uracil derivatives. Aromatic protons appear as distinct signals depending on substitution patterns .

- IR : Absorbance at ~3358 cm⁻¹ (NH stretch), 1730 cm⁻¹ (C=O), and 1099 cm⁻¹ (C-O-C) validate functional groups .

- MS : Molecular ion peaks (e.g., m/z 309 for ethyl carboxylate derivatives) confirm molecular weight .

Q. What are the key challenges in purifying this compound derivatives?

- Methodological Answer : High polarity and solubility in protic solvents (e.g., water, DMF) complicate crystallization. Trituration with ice-cold water followed by slow evaporation or mixed-solvent systems (e.g., DMF/H₂O) improves purity . For hygroscopic compounds, lyophilization or vacuum drying is recommended.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in heterocyclic coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations assess charge distribution at reactive sites (e.g., amino or chloro groups). For example, nucleophilic attack at the 5-chloro position is favored due to electron-withdrawing effects, enabling regioselective synthesis of fused pyrimidines . Solvent effects (e.g., DMF’s polarity) are modeled using COSMO-RS to optimize reaction kinetics .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in cytotoxicity assays (e.g., prostate cancer cell lines) may arise from variations in assay protocols (e.g., incubation time, cell density). Meta-analysis of dose-response curves (IC₅₀ values) and standardization using positive controls (e.g., 5-fluorouracil) improve reproducibility . Additionally, verifying cathepsin B inhibition via fluorogenic substrates (e.g., Z-FR-AMC) clarifies mechanistic contributions .

Q. How do tautomeric equilibria of this compound influence its chemical reactivity?

- Methodological Answer : Tautomerism between lactam and lactim forms alters nucleophilicity. ¹³C NMR and X-ray crystallography identify dominant tautomers in solution vs. solid state. For instance, the lactam form predominates in DMSO-d₆, enhancing stability during alkylation reactions . Solvent polarity and pH adjustments (e.g., piperidine in refluxing DMF) shift equilibria to favor desired intermediates .

Q. What advanced functionalization methods enable diversification of this compound’s scaffold?

- Methodological Answer :

- Guanidine Derivatives : React with S-methylisothiourea under basic conditions to introduce thioureido groups .

- Fused Heterocycles : Use malononitrile or diethyl malonate in fusion reactions to construct pyrido[4,3-d]pyrimidines .

- Cross-Coupling : Pd-catalyzed Suzuki-Miyaura reactions with aryl boronic acids introduce aromatic substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。